molecular formula C6H9ClN2O2 B2677287 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1989659-04-2

1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2677287
CAS No.: 1989659-04-2
M. Wt: 176.6
InChI Key: MCNNRFOAHHINHA-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 1 and a carboxylic acid group at position 4, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with glyoxal and formaldehyde in the presence of an acid catalyst to form the imidazole ring. The carboxylic acid group is then introduced via carboxylation reactions, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and various substituted imidazoles .

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-4-carboxylic acid hydrochloride
  • 1-Propyl-1H-imidazole-4-carboxylic acid hydrochloride
  • 1-Benzyl-1H-imidazole-4-carboxylic acid hydrochloride

Comparison: 1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1-ethylimidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-8-3-5(6(9)10)7-4-8;/h3-4H,2H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNNRFOAHHINHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-04-2
Record name 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride
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